molecular formula C20H22BrN3O2 B5145456 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromobenzamide

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromobenzamide

Katalognummer B5145456
Molekulargewicht: 416.3 g/mol
InChI-Schlüssel: RAAFELSZSLIDRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromobenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as BB-1101 and is known for its potential use in the treatment of various diseases. BB-1101 belongs to the family of benzamides, which are known to exhibit a wide range of biological activities.

Wirkmechanismus

The mechanism of action of BB-1101 is not fully understood. However, it is known to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDACs are known to be overexpressed in various types of cancer, and their inhibition by BB-1101 leads to the activation of tumor suppressor genes and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
BB-1101 has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, BB-1101 has been found to increase the levels of acetylated histones, which are associated with the activation of tumor suppressor genes. The compound has also been found to modulate the activity of dopamine receptors, which may be useful in the treatment of schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

BB-1101 has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, BB-1101 has some limitations for lab experiments. The compound is relatively unstable in solution and may require special handling to maintain its stability. In addition, BB-1101 has not been extensively studied in animal models, and its toxicity profile is not well understood.

Zukünftige Richtungen

There are several future directions for the study of BB-1101. One potential direction is the development of BB-1101-based therapies for the treatment of cancer. The compound has been found to exhibit potent antitumor activity, and further studies are needed to determine its efficacy in animal models and clinical trials. Another potential direction is the study of BB-1101 in animal models of Parkinson's disease and schizophrenia. The compound has been found to have neuroprotective effects and to modulate the activity of dopamine receptors, which may be useful in the treatment of these diseases. Finally, further studies are needed to determine the toxicity profile and pharmacokinetics of BB-1101, which will be important for the development of safe and effective therapies.

Synthesemethoden

The synthesis of BB-1101 involves the reaction of 4-bromobenzoyl chloride with N-(4-benzyl-1-piperazinyl) acetamide in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature. The resulting product is purified using column chromatography, which yields BB-1101 in high purity.

Wissenschaftliche Forschungsanwendungen

BB-1101 has been extensively studied for its potential use in the treatment of various diseases, including cancer, Parkinson's disease, and schizophrenia. The compound has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. BB-1101 has also been shown to have neuroprotective effects in animal models of Parkinson's disease. In addition, the compound has been found to modulate the activity of dopamine receptors, which may be useful in the treatment of schizophrenia.

Eigenschaften

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O2/c21-18-8-6-17(7-9-18)20(26)22-14-19(25)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAFELSZSLIDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.